molecular formula C14H9ClN2O2 B12118948 Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- CAS No. 1152513-73-9

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-

Cat. No.: B12118948
CAS No.: 1152513-73-9
M. Wt: 272.68 g/mol
InChI Key: MKLDARAGVFHTQL-UHFFFAOYSA-N
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Description

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- is a heterocyclic compound featuring a phenol ring substituted at the 3-position with a 1,2,4-oxadiazole moiety. The oxadiazole ring is further functionalized with a 4-chlorophenyl group at position 5. This structure confers unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in antimicrobial and antiviral research .

Properties

CAS No.

1152513-73-9

Molecular Formula

C14H9ClN2O2

Molecular Weight

272.68 g/mol

IUPAC Name

3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]phenol

InChI

InChI=1S/C14H9ClN2O2/c15-11-6-4-9(5-7-11)14-16-13(17-19-14)10-2-1-3-12(18)8-10/h1-8,18H

InChI Key

MKLDARAGVFHTQL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NOC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Cyclization of Hydrazides with Carboxylic Acid Derivatives

A widely employed route involves the cyclization of hydrazides with carboxylic acids or their derivatives. For example, 4-chlorobenzoic acid hydrazide can react with 3-hydroxybenzoic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction proceeds via intermediate acylhydrazide formation, followed by intramolecular cyclodehydration to form the 1,2,4-oxadiazole ring.

Reaction Conditions :

  • Reagents : 4-Chlorobenzoic acid hydrazide (1.0 equiv), 3-hydroxybenzoic acid (1.2 equiv), POCl₃ (3.0 equiv).

  • Solvent : Anhydrous dichloromethane (DCM) or toluene.

  • Temperature : Reflux at 110°C for 8–12 hours.

  • Yield : 65–72% after recrystallization from ethanol.

Mechanistic Insight :
POCl₃ activates the carboxylic acid to form a reactive acyl chloride intermediate, which subsequently reacts with the hydrazide. Cyclization occurs via nucleophilic attack of the hydrazide’s amine group on the activated carbonyl, followed by dehydration.

Nitration and Reduction Followed by Cyclization

A multi-step synthesis starting from 4-chlorophenol involves nitration, reduction, and cyclization (Figure 1) :

Step 1: Nitration of 4-Chlorophenol
4-Chlorophenol undergoes nitration with concentrated HNO₃/H₂SO₄ at 0–5°C to yield 4-chloro-2-nitrophenol.

Step 2: Reduction to 2-Amino-4-Chlorophenol
The nitro group is reduced using Sn/HCl, producing 2-amino-4-chlorophenol.

Step 3: Urea Formation
Treatment with sodium cyanate in glacial acetic acid forms 1-(5-chloro-2-hydroxyphenyl)urea.

Step 4: Hydrazinecarboxamide Synthesis
Refluxing with hydrazine hydrate in ethanol yields N-(5-chloro-2-hydroxyphenyl)hydrazinecarboxamide.

Step 5: Oxadiazole Cyclization
Reaction with 4-chlorobenzaldehyde in ethanol/water (2:1) with NaHSO₃ catalysis affords the target compound .

Optimization Notes :

  • Cyclization Catalyst : Sodium bisulfite enhances yield by stabilizing intermediates.

  • Yield : 58–63% after column chromatography .

Vilsmeier-Haack Reaction Approach

The Vilsmeier-Haack reagent (POCl₃/DMF) facilitates formylation and subsequent cyclization . Starting from a substituted acetanilide derivative:

Step 1: Formylation
3-Hydroxyacetanilide reacts with POCl₃/DMF at 80–90°C to form 3-hydroxy-4-formylacetanilide.

Step 2: Hydrazide Formation
The aldehyde is condensed with 4-chlorophenylhydrazine in ethanol under reflux.

Step 3: Cyclodehydration
Treatment with POCl₃ induces cyclization to the 1,2,4-oxadiazole ring.

Key Data :

  • Yield : 70–75% after recrystallization .

  • Purity : >98% (HPLC) .

Cyclocondensation with Carbon Disulfide

Carbon disulfide (CS₂) promotes cyclocondensation under basic conditions :

Procedure :

  • Hydrazide Synthesis : 3-Hydroxybenzohydrazide is prepared from methyl 3-hydroxybenzoate and hydrazine hydrate.

  • CS₂ Cyclization : The hydrazide reacts with CS₂ in ethanolic KOH under reflux for 10 hours.

  • Chlorophenyl Incorporation : The intermediate reacts with 4-chlorobenzoyl chloride in DMF.

Conditions :

  • Base : 10% KOH in ethanol.

  • Yield : 68% .

Comparative Analysis of Methods

Method Advantages Limitations Yield
Hydrazide CyclizationHigh regioselectivity; scalableRequires excess POCl₃65–72%
Nitration-Reduction Uses inexpensive starting materialsMulti-step; low overall yield58–63%
Vilsmeier-Haack High purity; single-step cyclizationRequires strict anhydrous conditions70–75%
CS₂ Cyclocondensation Mild conditions; avoids strong acidsLonger reaction times68%

Industrial-Scale Considerations

For large-scale production, the hydrazide cyclization route is preferred due to its scalability and compatibility with continuous flow reactors. Key parameters include:

  • Catalyst Recycling : POCl₃ can be partially recovered via distillation.

  • Purification : Recrystallization from ethanol/water mixtures ensures >95% purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can participate in various chemical interactions. These interactions can affect biological pathways and processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Structural and Functional Differences

Aromatic Core Modifications: Phenol vs. Pyridine Substitution: The pyridine analogue () replaces phenol with a nitrogen-containing heterocycle, which may shift binding affinity toward targets like kinases .

Oxadiazole Substituents: Chlorophenyl vs. Fluorophenyl: The 4-chlorophenyl group in the parent compound offers moderate electron-withdrawing effects, while 2-fluorophenyl in Ataluren introduces stronger electronegativity, possibly affecting target interactions . Aminomethyl/Aminoethyl Groups: Compounds like 15a () feature basic amine side chains, which may improve interactions with bacterial membranes or enzymes, enhancing antimicrobial efficacy .

Stability and Reactivity: Ester Derivatives: Compounds with ester groups (e.g., ) may suffer hydrolytic instability, as noted in for similar oxadiazole esters. In contrast, carboxylic acid derivatives (Ataluren) exhibit greater metabolic stability .

Biological Activity

Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]- (CAS Number: 79349-25-0) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential therapeutic applications. The oxadiazole moiety in its structure contributes to various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular formula for this compound is C14H9ClN2O2C_{14}H_9ClN_2O_2, with a molecular weight of 272.68 g/mol. Its structure consists of a phenolic group linked to a 1,2,4-oxadiazole ring that contains a chlorophenyl substituent. This combination enhances its reactivity and biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of phenolic oxadiazole derivatives. For example, compounds derived from the oxadiazole framework have shown promising activity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenolSNB-1910
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenolNCI-H46010
N-(3-fluoro-4-(6-methoxy-7-(3-(piperidin-1-yl)propoxy)quinolin-4-yl)oxy)phenyl)-1-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl) cyclopropaneA5490.010

These compounds were evaluated according to the National Cancer Institute (NCI) protocols and demonstrated effective growth inhibition across multiple cancer types.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties. Notably:

CompoundBacterial StrainMIC (µg/mL)Zone of Inhibition (mm)Reference
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolE. coli (Gram-negative)817.0 ± 0.40
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolS. aureus (Gram-positive)817.0 ± 0.15

These results indicate that the compound exhibits significant antibacterial activity against both Gram-negative and Gram-positive bacteria.

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented as well. For instance:

  • Carnitine Palmitoyltransferase I : Inhibition of this enzyme affects fatty acid metabolism.
  • Alkaline Phosphatase : Certain derivatives have shown promising inhibitory effects with IC50 values as low as 0.420±0.012μM0.420\pm 0.012\mu M, indicating strong potential for therapeutic applications in metabolic disorders .

The biological activity of phenol derivatives containing the oxadiazole ring is attributed to their interaction with various molecular targets:

  • Cell Signaling Pathways : These compounds can modulate pathways such as MAPK and PI3K/Akt, which are critical for cell survival and proliferation.
  • Gene Expression : They influence genes associated with oxidative stress response and apoptosis .

Case Studies

Several case studies have documented the synthesis and biological evaluation of phenolic oxadiazole derivatives:

  • Synthesis and Evaluation : A series of new derivatives were synthesized and evaluated against multiple cancer cell lines showing varied potency based on structural modifications .
  • Molecular Docking Studies : Docking studies revealed that these compounds bind effectively within the active sites of target proteins such as tubulin, suggesting a mechanism for their anticancer effects .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Phenol, 3-[5-(4-chlorophenyl)-1,2,4-oxadiazol-3-yl]-, and how are intermediates characterized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole ring via cyclization of amidoxime precursors with carboxylic acid derivatives. For example, coupling 4-chlorobenzonitrile derivatives with hydroxylamine forms the oxadiazole core. The phenolic group is introduced through nucleophilic substitution or coupling reactions. Intermediates are monitored using thin-layer chromatography (TLC) and characterized via 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to confirm functional groups and regioselectivity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1H^1H-NMR identifies proton environments (e.g., aromatic protons from the chlorophenyl group at δ 7.4–7.6 ppm). 13C^{13}C-NMR confirms carbon assignments, such as the oxadiazole C=N (160–165 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C14_{14}H9_9ClN2_2O2_2) .
  • IR Spectroscopy : Detects functional groups like O-H (phenolic, ~3200 cm1^{-1}) and C=N (oxadiazole, ~1600 cm1^{-1}) .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial Assays : Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme Inhibition Studies : Target-specific assays (e.g., COX-2, β-lactamase) to evaluate binding affinity .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for oxadiazole-containing compounds?

  • Methodological Answer : Contradictions in unit cell parameters or space group assignments may arise due to twinning or disorder. Use the SHELX suite (e.g., SHELXD for phase problem resolution, SHELXL for refinement) to model disorder or apply twin laws. Validate with R-factors (<5% for high-resolution data) and residual electron density maps . For example, SHELXPRO can interface with macromolecular refinement tools if the compound co-crystallizes with proteins .

Q. What strategies optimize synthetic yield during reaction scaling?

  • Methodological Answer : Key parameters include:

  • Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency for oxadiazole formation .
  • Catalyst Optimization : Use Cu(I)- or Pd-based catalysts for coupling reactions to reduce side products .
  • Temperature Control : Gradual heating (60–80°C) prevents decomposition of thermally sensitive intermediates .

Q. How does the 4-chlorophenyl substituent influence bioactivity compared to other substituents?

  • Methodological Answer : The electron-withdrawing Cl group enhances stability and binding to hydrophobic enzyme pockets. Comparative studies show:

  • Antibacterial Activity : 4-Chlorophenyl derivatives exhibit superior activity (MIC ~2 μg/mL) vs. 4-fluorophenyl (MIC ~8 μg/mL) due to increased lipophilicity .
  • Anticancer Potency : Chlorophenyl-substituted oxadiazoles show higher cytotoxicity (IC50_{50} ~10 μM) than nitro- or tert-butyl-substituted analogs, likely due to enhanced π-π stacking with DNA .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., EGFR kinase). The chlorophenyl group’s orientation in the hydrophobic pocket correlates with experimental IC50_{50} values .
  • QSAR Modeling : Develop regression models using descriptors like logP and Hammett constants to predict antimicrobial activity .

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